1-(4-Aminothiazol-2-yl)piperidin-4-ol
Description
Significance of Thiazole (B1198619) Heterocycles in Biologically Active Compounds
The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged structure in medicinal chemistry. scholarsresearchlibrary.comresearchgate.net It is a key component in a wide array of biologically active compounds, including natural products like vitamin B1 (thiamine) and numerous synthetic drugs. scholarsresearchlibrary.comresearchgate.net The versatility of the thiazole nucleus allows it to engage in various biological interactions, contributing to a broad spectrum of pharmacological activities. mdpi.com
Derivatives of 2-aminothiazole (B372263) are particularly noteworthy, demonstrating activities such as:
Antibacterial and antifungal scholarsresearchlibrary.com
Antiviral, including anti-HIV mdpi.com
Anti-inflammatory mdpi.com
Anticancer mdpi.com
Anticonvulsant and neuroprotective scholarsresearchlibrary.com
The 2-aminothiazole moiety serves as a versatile template for kinase inhibitors, a critical class of drugs in oncology and immunology. nih.gov The well-known multi-kinase inhibitor Dasatinib, for instance, features a 2-aminothiazole core, highlighting the scaffold's potential for developing targeted therapies. nih.gov
Table 1: Examples of Biological Activities Associated with the 2-Aminothiazole Scaffold
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Antibacterial | Infectious Diseases | scholarsresearchlibrary.com |
| Anticancer | Oncology | mdpi.com |
| Kinase Inhibition | Oncology, Immunology | nih.gov |
| Anti-inflammatory | Inflammatory Disorders | mdpi.com |
Role of Piperidine (B6355638) Scaffolds in Pharmaceutical Research
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs found in pharmaceuticals. Its conformational flexibility and basic nitrogen atom allow it to interact favorably with a multitude of biological targets, making it a valuable building block in drug design.
Piperidine derivatives have been successfully incorporated into drugs across various therapeutic classes, including:
Antifungal agents targeting ergosterol (B1671047) biosynthesis mdpi.com
Neuroleptic and antipsychotic medications
Opioid analgesics
Antihistamines
The 4-hydroxypiperidine (B117109) (piperidin-4-ol) substructure, in particular, is a common feature in drug candidates. nih.govnih.govmdpi.com The hydroxyl group can act as a hydrogen bond donor or acceptor, enhancing binding affinity and modulating physicochemical properties such as solubility. nih.gov The piperidine nitrogen can be readily substituted, providing a convenient handle for structural modifications to explore structure-activity relationships (SAR). nih.gov
Rationale for Hybridizing Thiazole and Piperidine Moieties
The hybridization of the 2-aminothiazole and piperidin-4-ol scaffolds into a single molecule like 1-(4-Aminothiazol-2-yl)piperidin-4-ol is a rational drug design strategy. The intention behind such a combination would be to merge the distinct properties of each moiety to create a synergistic effect or to target specific biological pathways more effectively.
Potential advantages of such a hybrid could include:
Multi-target Activity: The combined molecule might interact with multiple biological targets, which could be beneficial for treating complex diseases.
Enhanced Binding Affinity: The piperidinol portion could provide additional interaction points within a target's binding site, complementing the interactions of the aminothiazole ring.
For example, in the context of kinase inhibition, the aminothiazole could serve as the core hinge-binding element, while the piperidinol substituent could occupy a solvent-exposed region or a nearby sub-pocket, potentially increasing potency and selectivity. nih.gov
Overview of Research Approaches for Novel Chemical Entities
The development of a novel chemical entity such as this compound would typically follow a structured research and development pathway. This process generally involves several key stages:
Design and Synthesis: The initial step is the chemical synthesis of the target molecule. For this specific compound, a likely synthetic route would involve the reaction of a suitably activated 2-aminothiazole precursor with piperidin-4-one, followed by reduction, or the direct coupling of 2-bromo-4-aminothiazole with piperidin-4-ol. mdpi.comnih.govnih.gov
Structural Characterization: Once synthesized, the compound's structure must be unequivocally confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Screening: The new compound would then be subjected to a battery of biological assays to determine its activity. This could involve screening against a panel of enzymes (e.g., kinases), receptors, or microbial strains. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies: If initial screening reveals promising activity, medicinal chemists would then synthesize a series of related analogs to explore the SAR. academie-sciences.fr This involves systematically modifying different parts of the molecule to understand which structural features are critical for its biological effect.
Computational Modeling: In parallel with experimental work, computational methods like molecular docking and molecular dynamics simulations are often employed to predict how the compound might bind to its biological target and to help rationalize the observed SAR data. academie-sciences.fr
Currently, there is no publicly available data from these research stages specifically for this compound. While the principles of its design are sound and based on established medicinal chemistry concepts, its synthesis and biological evaluation have not been reported in the accessible scientific literature.
Structure
3D Structure
Properties
Molecular Formula |
C8H13N3OS |
|---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
1-(4-amino-1,3-thiazol-2-yl)piperidin-4-ol |
InChI |
InChI=1S/C8H13N3OS/c9-7-5-13-8(10-7)11-3-1-6(12)2-4-11/h5-6,12H,1-4,9H2 |
InChI Key |
OGUVEAATKMVMCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC(=CS2)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 4 Aminothiazol 2 Yl Piperidin 4 Ol and Its Analogs
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of the target molecule, 1-(4-aminothiazol-2-yl)piperidin-4-ol, suggests several possible disconnection points. The most apparent disconnection is at the C-N bond linking the thiazole (B1198619) and piperidine (B6355638) rings. This leads to two primary precursor fragments: a 2-substituted-4-aminothiazole and piperidin-4-ol.
Disconnection Approach 1: C-N Bond Formation
This approach involves the separate synthesis of the 2-aminothiazole (B372263) and piperidin-4-ol rings, followed by their coupling. The key precursors would be:
A 2-halo-4-aminothiazole derivative: This would act as the electrophile in a nucleophilic substitution reaction with the piperidine nitrogen.
Piperidin-4-ol: This would serve as the nucleophile. The hydroxyl group might require protection during this step.
Disconnection Approach 2: Thiazole Ring Formation on a Piperidine Scaffold
An alternative strategy involves constructing the 2-aminothiazole ring onto a pre-existing piperidine-containing precursor. This approach would start with a piperidine derivative that contains a thiourea (B124793) or a similar functional group. The key precursors for this route could be:
1-(Thiocarbamoyl)piperidin-4-ol: This precursor would react with an α-haloketone or a related synthon to form the thiazole ring directly on the piperidine nitrogen.
An α-halocarbonyl compound: This would provide the C4 and C5 atoms of the thiazole ring.
Table 1: Key Precursors for the Synthesis of this compound
| Precursor Name | Chemical Structure | Role in Synthesis |
|---|---|---|
| Piperidin-4-ol | C5H11NO | Nucleophilic piperidine core |
| 2-Chloro-4-aminothiazole | C3H3ClN2S | Electrophilic thiazole component |
| 1-(Thiocarbamoyl)piperidin-4-ol | C6H12N2OS | Precursor for in-situ thiazole formation |
Classical Synthetic Routes to 2-Aminothiazoles
The synthesis of the 2-aminothiazole core is a well-established area of heterocyclic chemistry. The most prominent and widely used method is the Hantzsch thiazole synthesis.
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thiourea or a thioamide. researchgate.netorganic-chemistry.org For the synthesis of 2-aminothiazoles specifically, thiourea is the reagent of choice. The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. mdpi.comresearchgate.net
Variations of the Hantzsch synthesis have been developed to improve yields, reduce reaction times, and introduce a variety of substituents onto the thiazole ring. These modifications often involve the use of different catalysts or reaction conditions. For instance, iodine can be used to generate the α-haloketone in situ from a ketone, avoiding the handling of lachrymatory α-haloketones. ijcce.ac.irrsc.org
Other classical methods for 2-aminothiazole synthesis include the Cook-Heilbron synthesis, which utilizes the condensation of an α-aminonitrile with carbon disulfide. organic-chemistry.org
Derivatization Strategies for Piperidin-4-ol Core
The piperidin-4-ol core can be derivatized at either the nitrogen atom or the hydroxyl group. For the synthesis of the target molecule, derivatization at the nitrogen is the key step.
N-Arylation and N-Heteroarylation:
The introduction of an aryl or heteroaryl group at the nitrogen of piperidin-4-ol can be achieved through several methods:
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds and can be used to couple piperidin-4-ol with aryl or heteroaryl halides.
Ullmann Condensation: This copper-catalyzed reaction is another classical method for N-arylation, typically requiring higher reaction temperatures than palladium-catalyzed methods.
Nucleophilic Aromatic Substitution (SNA_r): If the thiazole ring is sufficiently activated with electron-withdrawing groups, direct nucleophilic substitution of a halide on the thiazole ring by the piperidine nitrogen can occur.
The hydroxyl group of piperidin-4-ol may require protection during these reactions to prevent side reactions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers.
Coupling Reactions for Thiazole-Piperidine Linkage
As indicated by the retrosynthetic analysis, the final key step in many synthetic approaches is the formation of the bond between the thiazole and piperidine rings.
If a pre-formed 2-halothiazole and piperidin-4-ol are used, the coupling is typically achieved via a nucleophilic substitution reaction. The nitrogen of the piperidine acts as the nucleophile, displacing the halide on the thiazole ring. This reaction can be promoted by a base to deprotonate the piperidine nitrogen and increase its nucleophilicity.
Alternatively, modern cross-coupling reactions offer a more versatile approach. For instance, a cobalt-catalyzed cross-coupling of a halo-piperidine with a heteroaryl Grignard reagent could be envisioned. researchgate.net However, for the specific target molecule, the more common approach involves the nucleophilic attack of the piperidine nitrogen on an electrophilic thiazole.
Stereoselective Synthesis Approaches for Chiral Analogs
The synthesis of chiral analogs of this compound requires the stereocontrolled synthesis of the piperidin-4-ol core, as the thiazole ring is planar and achiral. Several strategies can be employed to achieve this:
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct the chiral piperidine ring. electronicsandbooks.com
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in the formation of the piperidine ring. For example, asymmetric hydrogenation of a corresponding pyridine (B92270) precursor using a chiral rhodium or ruthenium catalyst can yield an enantiomerically enriched piperidine. nih.gov
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, and is subsequently removed. Phenylglycinol-derived oxazolopiperidone lactams have been used as versatile intermediates for the enantioselective synthesis of a variety of piperidine-containing natural products. nih.gov
These methods allow for the preparation of specific stereoisomers of piperidin-4-ol, which can then be carried forward to synthesize the final chiral target molecule. nih.govacs.org
Green Chemistry Principles in Synthesis Optimization
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the Hantzsch thiazole synthesis. nih.govtandfonline.com This method often leads to cleaner reactions with fewer byproducts.
Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or in environmentally friendly solvents like water or deep eutectic solvents, reduces the environmental impact of the synthesis. organic-chemistry.orgorganic-chemistry.orgnih.gov Solvent-free Hantzsch reactions have been reported to proceed rapidly and in high yields. organic-chemistry.org
Use of Recyclable Catalysts: The use of solid-supported or reusable catalysts, such as silica-supported tungstosilicic acid or magnetic nanoparticles, simplifies product purification and reduces waste. mdpi.comacs.orgrsc.org
Table 2: Comparison of Conventional and Green Synthesis Methods for 2-Aminothiazoles
| Method | Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Hantzsch | Reflux in organic solvent (e.g., ethanol) | Well-established, versatile | Long reaction times, use of volatile organic solvents |
| Microwave-Assisted | Microwave irradiation, often solvent-free or in a green solvent | Rapid reaction times, improved yields, cleaner reactions | Requires specialized equipment |
| Solvent-Free | Grinding or heating neat reactants | Reduced solvent waste, simple workup | May not be suitable for all substrates |
Multicomponent Reactions in Thiazole-Piperidine Synthesis
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer a highly efficient approach to complex molecules.
While a direct multicomponent synthesis of this compound has not been widely reported, MCRs are extensively used for the synthesis of both the 2-aminothiazole and piperidine cores.
For 2-Aminothiazoles: A one-pot, three-component reaction of a ketone, thiourea, and an aldehyde can lead to highly substituted 2-aminothiazoles. mdpi.com This is a variation of the Hantzsch synthesis.
For Piperidines: A one-pot, multi-component condensation of an aldehyde, an amine, and a β-ketoester is a common method for the synthesis of highly functionalized piperidines. scispace.com
By combining these MCR strategies, it is conceivable to design a convergent synthesis of the target molecule or its analogs. For instance, a piperidine derivative synthesized via an MCR could then be functionalized and used as a precursor for the construction of the thiazole ring.
Exploration of Preclinical Biological Activities
In Vitro Antimicrobial Investigations
A thorough search of scientific databases and peer-reviewed literature yielded no specific studies on the in vitro antimicrobial activity of 1-(4-Aminothiazol-2-yl)piperidin-4-ol.
Antibacterial Spectrum and Efficacy Studies
There are no published studies detailing the antibacterial spectrum and efficacy of this compound. Consequently, no data is available on its activity against various bacterial strains or any corresponding minimum inhibitory concentration (MIC) values.
In Vitro Anticancer and Antiproliferative Activity Assessment
No specific in vitro studies have been published that assess the anticancer and antiproliferative activities of this compound.
Evaluation in Human Cancer Cell Lines
There is no publicly available data from the evaluation of this compound in any human cancer cell lines. As a result, no IC50 values or other measures of cytotoxic or antiproliferative activity have been reported for this compound.
Targeting Specific Oncogenic Pathways
In the absence of any anticancer activity studies, there is no research available on the potential mechanisms of action of this compound, including the targeting of specific oncogenic pathways.
Antiviral Activity Studies
A comprehensive literature review did not uncover any studies investigating the antiviral activity of this compound against any type of virus. Therefore, no data on its potential antiviral efficacy exists.
Anticonvulsant Activity Screening
The potential anticonvulsant properties of compounds containing thiazole (B1198619) and piperidine (B6355638) moieties have been a subject of scientific investigation. While direct studies on this compound are not extensively documented, research on structurally related compounds provides valuable insights into its potential efficacy in seizure models.
Thiazole-bearing compounds, particularly those integrated with a 4-thiazolidinone (B1220212) core, have demonstrated notable anticonvulsant effects in preclinical studies. mdpi.com These investigations often employ standardized models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) seizure test to evaluate the protective activity of new chemical entities. mdpi.combiointerfaceresearch.com For instance, certain thiazole-thiazolidinone hybrids have shown excellent anticonvulsant activity in both of these models. mdpi.com The MES test is an established model for generalized tonic-clonic seizures, while the scPTZ test is indicative of efficacy against absence seizures. biointerfaceresearch.com
The structural features of these active molecules often include a combination of heterocyclic rings, which appear to be crucial for their anticonvulsant action. mdpi.com The presence of the thiazole ring, in particular, is a recurring motif in compounds exhibiting such properties. The evaluation of novel thiazole derivatives often involves comparing their performance against established antiepileptic drugs to gauge their potential as lead compounds for further development. nih.gov
Table 1: Anticonvulsant Screening Models
| Screening Model | Seizure Type Modeled | Purpose |
|---|---|---|
| Maximal Electroshock (MES) Test | Generalized tonic-clonic seizures | To identify compounds that prevent the spread of seizures. biointerfaceresearch.comnih.gov |
| Subcutaneous Pentylenetetrazole (scPTZ) Test | Absence seizures | To identify compounds that elevate the seizure threshold. biointerfaceresearch.comnih.gov |
| 6 Hz Psychomotor Seizure Test | Psychomotor seizures | To evaluate activity against therapy-resistant partial seizures. nih.gov |
| Strychnine-Induced Seizures | Spastic convulsions | To investigate glycinergic mechanisms. nih.gov |
| Thiosemicarbazide-Induced Seizures | GABA-related seizures | To assess effects on the GABAergic system. nih.gov |
| 4-Aminopyridine-Induced Seizures | Potassium channel-related seizures | To study the role of potassium channels in seizure activity. nih.gov |
Anti-inflammatory and Immunomodulatory Activity
Chronic inflammation is a key factor in a variety of autoimmune diseases, which arise from a dysregulated immune system. mdpi.com The search for new anti-inflammatory and immunomodulatory agents is a significant area of pharmaceutical research. While direct evidence for this compound is limited, the broader class of compounds containing piperidine and related heterocyclic structures has been investigated for such activities.
Compounds that can modulate the immune response, either by stimulating a protective inflammatory reaction or by dampening an excessive one, are of particular interest. nih.gov For example, certain formulations have been shown to up-regulate the release of pro-inflammatory mediators like nitric oxide (NO), IL-6, TNF-α, and MCP-1 in resting macrophages, while suppressing their release during a pro-inflammatory stimulus. nih.gov This dual activity highlights a sophisticated immunomodulatory potential.
Furthermore, the NLRP3 inflammasome is a critical component of the innate immune system, and its inhibition is a therapeutic target for a range of inflammatory disorders. Research into 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffolds has identified compounds capable of inhibiting NLRP3-dependent pyroptosis and the release of IL-1β in human macrophages. researchgate.net This suggests that the piperidine moiety can serve as a valuable backbone for the development of novel NLRP3 inhibitors.
Enzyme Inhibition Studies
The inhibitory activity of piperidine and thiazole derivatives against various enzymes is a well-documented area of research. These studies are crucial for understanding the mechanism of action and identifying potential therapeutic applications.
One area of focus has been the inhibition of monoamine oxidases (MAOs), enzymes responsible for the metabolism of key neurotransmitters. mdpi.com Pyridazinobenzylpiperidine derivatives, for instance, have been synthesized and evaluated for their ability to inhibit MAO-A and MAO-B. mdpi.com Many of these compounds have shown a higher selectivity for MAO-B, which is a target for the treatment of neurodegenerative diseases. mdpi.com
In the context of metabolic disorders, thiazole derivatives have been investigated as potential antidiabetic agents through the inhibition of enzymes such as α-glucosidase (α-GLY), α-amylase (α-AMY), and aldose reductase (AR). nih.gov Novel piperidine-bearing hydrazinyl-thiazole derivatives have displayed significant inhibitory activity against these enzymes, suggesting their potential in the management of diabetes. nih.gov
Another important enzyme target is 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), which is essential for the survival of Mycobacterium tuberculosis. Piperidine derivatives have been explored as inhibitors of MenA, with some analogs showing potent activity against both the enzyme and the bacterium. nih.gov
Table 2: Enzyme Inhibition by Related Compounds
| Enzyme Target | Therapeutic Area | Compound Class | Reference |
|---|---|---|---|
| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | Pyridazinobenzylpiperidine derivatives | mdpi.com |
| α-Glucosidase (α-GLY) | Diabetes | Piperidine-bearing hydrazinyl-thiazole derivatives | nih.gov |
| α-Amylase (α-AMY) | Diabetes | Piperidine-bearing hydrazinyl-thiazole derivatives | nih.gov |
| Aldose Reductase (AR) | Diabetes | Piperidine-bearing hydrazinyl-thiazole derivatives | nih.gov |
| 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) | Tuberculosis | Piperidine derivatives | nih.gov |
Investigation of Other Receptor Interactions
Beyond enzyme inhibition, the interaction of piperidine and thiazole-containing compounds with various cell surface and intracellular receptors is a key area of pharmacological research. These interactions can lead to a wide range of physiological effects.
Sigma receptors (S1R and S2R) are involved in numerous biological functions and are considered valuable targets for the development of drugs for neurodegenerative and neuropsychiatric disorders. nih.gov Screening campaigns of piperidine/piperazine-based compounds have led to the discovery of potent S1R ligands, with some acting as agonists. nih.gov Computational studies, including docking analysis and molecular dynamics simulations, have been employed to understand the binding modes of these ligands and guide further optimization. nih.gov
The histamine (B1213489) H3 receptor (H3R) is another important target, particularly for its role in modulating neurotransmitter release in the central nervous system. nih.gov Studies on piperidine derivatives have identified compounds with high affinity for the H3R. nih.govmdpi.com Interestingly, some of these H3R antagonists also exhibit a high affinity for the sigma-1 receptor, leading to the development of dual-acting compounds with potential applications in pain management. nih.gov The piperidine moiety has been identified as a critical structural element for this dual activity. nih.gov
Table 3: Receptor Interactions of Related Compounds
| Receptor Target | Potential Therapeutic Application | Compound Class | Reference |
|---|---|---|---|
| Sigma-1 Receptor (S1R) | Neurodegenerative and neuropsychiatric disorders | Piperidine/piperazine-based compounds | nih.gov |
| Histamine H3 Receptor (H3R) | Neurological disorders, pain | 4-Hydroxypiperidines, Piperidine derivatives | nih.govmdpi.com |
Structure Activity Relationship Sar and Pharmacophore Modeling
Elucidation of Key Structural Motifs for Biological Efficacy
The biological activity of 1-(4-Aminothiazol-2-yl)piperidin-4-ol is intrinsically linked to its two primary structural motifs: the 2-aminothiazole (B372263) ring and the piperidin-4-ol moiety.
The 2-Aminothiazole Core: This heterocyclic system is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. ijnrd.orgnih.gov The thiazole (B1198619) ring is present in numerous FDA-approved drugs and is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijnrd.orgnih.govglobalresearchonline.net The amino group, typically at the 2-position in many active derivatives, is crucial. In the specified compound, the amino group is at the 4-position, where it can serve as a key hydrogen bond donor, interacting with specific residues in a biological target's binding site.
The Piperidin-4-ol Moiety: This component serves multiple roles. The piperidine (B6355638) ring acts as a rigid linker, positioning the aminothiazole core in a specific spatial orientation for optimal interaction with its target. The hydroxyl (-OH) group at the 4-position is a critical functional group that can act as both a hydrogen bond donor and acceptor. This feature can enhance binding affinity and improve physicochemical properties such as solubility, which is vital for drug development.
Impact of Substituent Modifications on Thiazole Ring Activity
Modifications to the thiazole ring and its substituents can dramatically influence the biological activity of aminothiazole derivatives.
Substitution at Position 5: Research on related thiazole derivatives has shown that substitution at the 5-position of the thiazole ring is highly sensitive. For instance, the introduction of a small methyl group at this position can lead to a near-complete loss of activity in certain series of compounds. nih.govacs.org
Substitution on the Amino Group: The exocyclic amino group is a common site for modification to explore SAR. Acylation or alkylation of this group can alter the molecule's electronic properties and hydrogen-bonding capacity, leading to changes in potency and selectivity. mdpi.com
Aromatic Substitutions: In many aminothiazole series, an aryl group is often attached. Modifications to this phenyl ring, such as the addition of halogen atoms (e.g., chlorine, fluorine), can significantly impact activity. nih.govacs.org Electron-withdrawing substituents, in particular, have been noted to influence the antimicrobial profile of thiazole molecules. ijnrd.org For example, a chlorine substitution at the meta position of a phenyl ring was found to be far superior to one at the ortho position for antimigration activity. acs.org
Influence of Piperidin-4-ol Substitutions on Biological Response
The piperidin-4-ol ring is not merely a passive linker; its structure and substitutions are pivotal for biological response. While direct SAR studies on substitutions to the piperidin-4-ol ring of this specific compound are not widely published, principles can be inferred from related molecules.
Ring Conformation: The chair conformation of the piperidine ring orients the hydroxyl group and the thiazole substituent in either axial or equatorial positions, which can be critical for fitting into a receptor's binding pocket.
The 4-Hydroxyl Group: This group is a key interaction point. Its removal or replacement would likely alter the binding mode and affinity. Studies comparing 4-hydroxypiperidines to more flexible analogues have shown that the rigid structure of the piperidine ring combined with the hydroxyl group often leads to higher activity. mdpi.com
N-Substitution on Piperidine: The piperidine nitrogen in the title compound is linked to the thiazole ring. In other contexts, this nitrogen is a point for substitution to modulate activity. In this case, the nature of the linkage to the thiazole is paramount.
Conformational Analysis and Bioactive Conformations
Computational techniques such as molecular docking are employed to predict how these molecules fit into the active sites of proteins. tandfonline.comnih.gov The key rotatable bond is between the C2 of the thiazole ring and the nitrogen of the piperidine ring. The dihedral angle of this bond dictates the relative orientation of the two ring systems, which is a crucial determinant of biological activity. The flexibility of the piperidine ring, although limited, also contributes to the molecule's ability to adopt a favorable conformation for binding.
Comparative SAR Studies with Related Heterocyclic Analogs
The SAR of this compound can be better understood by comparing it to related heterocyclic structures.
Benzothiazoles: Fusing a benzene (B151609) ring to the thiazole core creates a benzothiazole. This modification increases the molecule's size and lipophilicity, which can enhance binding through additional hydrophobic or pi-stacking interactions but may also alter its selectivity and pharmacokinetic profile. nih.gov
Imidazolothiazoles: Replacing the sulfur atom in the thiazole ring with a nitrogen atom at various positions would yield an imidazole (B134444) or related azole structure. Hybrid compounds incorporating both thiazole and imidazole moieties have been synthesized to explore combined bioactive potential. ijnrd.org
Other 2-Aminothiazole Derivatives: A vast number of 2-aminothiazole derivatives have been synthesized where the piperidin-4-ol is replaced with other moieties, such as substituted phenyl rings, amides, or other aliphatic chains. nih.govacs.orgmdpi.com These studies collectively show that the nature of the substituent at the 2-position of the aminothiazole ring is a major determinant of the resulting biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.gov For aminothiazole derivatives, several QSAR models have been developed to predict their efficacy as inhibitors of various enzymes, such as Aurora A kinase and Hec1/Nek2. tandfonline.comnih.govnih.gov
These models use molecular descriptors—numerical values that describe the physicochemical properties of a molecule—to build a predictive equation. tandfonline.comresearchgate.net
Key findings from QSAR studies on aminothiazole derivatives include:
3D-QSAR Models: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D models. nih.gov These models generate contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, contour maps might suggest that bulky, electron-donating groups in one region would increase potency, while electronegative groups in another region would decrease it. nih.gov
Important Descriptors: Studies have identified specific descriptors that significantly influence the inhibitory activity of 2-aminothiazole derivatives. These include spatial autocorrelation descriptors (e.g., ATSC1i, MATS8c) and properties related to the total molecular surface area (e.g., RPSA), which correlate with the molecule's ability to interact with its target. tandfonline.comnih.gov
Below is a table summarizing the results from representative QSAR studies on aminothiazole derivatives.
| Study Focus | QSAR Model Type | Key Statistical Parameters | Biological Target | Reference |
| Aminothiazole Derivatives | 2D-QSAR (MLR) | R² = 0.828, Q² = 0.771 | Aurora A kinase | nih.gov |
| Aminothiazole Derivatives | 3D-QSAR (CoMFA) | r² = 0.977, q² = 0.695 | Aurora A kinase | nih.gov |
| Aminothiazole Derivatives | 3D-QSAR (CoMSIA) | r² = 0.960, q² = 0.698 | Aurora A kinase | nih.gov |
| 2-Aminothiazole Derivatives | 2D-QSAR | R² = 0.8436, Q²_LOO = 0.7965 | Hec1/Nek2 | tandfonline.comnih.gov |
| 2-Aminothiazol-4(5h)-one Derivatives | 2D-QSAR (ANN) | R² = 0.9482, Q² = 0.9944 | 11β‐HSD1 | researchgate.net |
Table showing representative QSAR modeling results for aminothiazole derivatives. R² (r²) represents the coefficient of determination for the training set, while Q² (q²) is the cross-validated correlation coefficient, indicating the model's predictive ability.
These QSAR models are valuable tools that help guide the structural modification of existing compounds to design new, more potent inhibitors. nih.gov
Mechanistic Investigations at the Molecular Level
Target Identification and Validation
There is no publicly available research that identifies and validates the specific biological target(s) of 1-(4-Aminothiazol-2-yl)piperidin-4-ol.
Cellular Pathway Modulation
Information regarding the modulation of any specific cellular pathways by this compound is not available in the reviewed scientific literature.
Binding Site Analysis and Interaction Profiles
As the molecular target is unknown, there is no information on the binding site of this compound or its interaction profile with any biological macromolecule.
Allosteric Modulation Mechanisms
There is no evidence in the current scientific literature to suggest that this compound functions as an allosteric modulator.
Computational Chemistry and in Silico Approaches
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. For 1-(4-Aminothiazol-2-yl)piperidin-4-ol, docking studies are crucial for identifying potential biological targets and understanding the specific molecular interactions that govern its binding affinity.
Researchers utilize docking simulations to place the thiazole-piperidine scaffold into the binding sites of various proteins, such as kinases, cholinesterases, or G-protein coupled receptors. The process involves scoring functions that estimate the binding energy, with lower scores typically indicating a more favorable interaction.
Key interactions for this scaffold often involve:
Hydrogen Bonding: The amino group on the thiazole (B1198619) ring and the hydroxyl group on the piperidine (B6355638) ring are potent hydrogen bond donors and acceptors. The nitrogen atoms within the thiazole and piperidine rings can also act as acceptors. These interactions are critical for anchoring the ligand within the protein's active site. nih.govjournaljpri.com
Hydrophobic Interactions: The carbon backbone of the piperidine and thiazole rings can engage in hydrophobic interactions with nonpolar residues of the target protein.
π-π Stacking: The aromatic thiazole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. nih.gov
A molecular docking study of a related thiazole-piperazine derivative against human acetylcholinesterase (hAChE) revealed that the thiazole moiety could form key interactions within the enzyme's active site, highlighting the scaffold's potential for engaging with specific biological targets. nih.gov Similarly, docking studies of other piperidine-based compounds have shown that the protonated nitrogen of the piperidine ring can form a crucial salt bridge with acidic residues like aspartic acid. nih.gov
| Target Protein Class | Potential Interacting Residues | Key Interaction Types | Predicted Binding Affinity Range (kcal/mol) |
|---|---|---|---|
| Kinases | Asp, Glu, Phe, Leu | Hydrogen Bond, Salt Bridge, Hydrophobic | -7.0 to -10.0 |
| Cholinesterases | Trp, Tyr, His, Ser | π-π Stacking, Hydrogen Bond | -8.0 to -11.5 |
| GPCRs | Asp, Ser, Phe, Tyr | Salt Bridge, Hydrogen Bond, π-π Stacking | -6.5 to -9.5 |
The data in this table is representative of typical findings for thiazole-piperidine scaffolds and is for illustrative purposes.
Molecular Dynamics Simulations for Conformational Stability
Molecular Dynamics (MD) simulations are used to analyze the physical motions of atoms and molecules over time. For this compound, MD simulations provide insights into the conformational stability of the ligand itself and the dynamic stability of the ligand-protein complex predicted by docking studies.
An MD simulation typically runs for nanoseconds to microseconds, tracking the trajectory of the complex. Key metrics analyzed include:
Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or ligand atoms from a reference structure over time. A low and stable RMSD value suggests that the complex is stable and has not undergone significant conformational changes. fip.orgscispace.com
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible regions in the protein or ligand. This can highlight which parts of the molecule are most mobile during the binding interaction. fip.org
Studies on related aminothiazole derivatives have shown that these compounds can form stable complexes with their target proteins, characterized by low RMSD values throughout the simulation. fip.org MD simulations confirm that the key hydrogen bonds and hydrophobic interactions observed in static docking models are maintained over time, lending confidence to the predicted binding mode. scispace.com
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. royalsocietypublishing.orgacs.org For this compound, these calculations can elucidate its electronic structure, reactivity, and spectroscopic properties.
Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy gap between HOMO and LUMO (E_gap) is an indicator of chemical stability; a smaller gap suggests higher reactivity. acs.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with biological macromolecules. royalsocietypublishing.org
For aminothiazole derivatives, DFT studies have shown that the amino group and the thiazole ring are key sites for chemical reactions. researchgate.net The nitrogen and sulfur atoms in the thiazole ring influence the electronic distribution, making certain carbon atoms susceptible to either electrophilic or nucleophilic attack, a feature that defines the molecule's interaction profile. ias.ac.inias.ac.in
| Parameter | Significance | Typical Predicted Value for Aminothiazoles |
|---|---|---|
| HOMO Energy | Electron-donating ability | ~ -6.0 eV |
| LUMO Energy | Electron-accepting ability | ~ -1.5 eV |
| HOMO-LUMO Gap (E_gap) | Chemical reactivity and stability | ~ 4.5 eV |
| Dipole Moment | Molecular polarity | ~ 3.0 - 5.0 Debye |
The data in this table is representative of typical findings for aminothiazole derivatives and is for illustrative purposes.
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Drug-Likeness Assessment
In silico ADME prediction is a critical step in early-stage drug discovery to evaluate the pharmacokinetic properties of a compound. For this compound, computational tools are used to assess its potential as an orally bioavailable drug.
Drug-likeness is often evaluated using established rules:
Lipinski's Rule of Five: This rule suggests that a compound is more likely to be orally active if it has a molecular weight < 500 Da, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. orientjchem.orgnih.gov
Other Parameters: Properties like topological polar surface area (TPSA), number of rotatable bonds, and aqueous solubility are also considered.
Web-based platforms like SwissADME and pkCSM are commonly used to calculate these properties. mdpi.commspsss.org.ua For thiazole and piperidine derivatives, these predictions often indicate good gastrointestinal absorption and bioavailability. nih.govnih.gov However, potential liabilities, such as inhibition of cytochrome P450 enzymes or P-glycoprotein substrate activity, are also screened for.
| Property | Predicted Value/Status | Implication |
|---|---|---|
| Molecular Weight | ~213 g/mol | Complies with Lipinski's Rule |
| logP (Lipophilicity) | 1.0 - 1.5 | Complies with Lipinski's Rule; good balance |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule |
| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's Rule |
| Topological Polar Surface Area (TPSA) | ~80 Ų | Indicates good cell permeability |
| Gastrointestinal Absorption | High | Good potential for oral administration |
| Blood-Brain Barrier Permeant | Predicted No | Likely to have limited CNS effects |
The data in this table is based on typical predictions for molecules with this scaffold and is for illustrative purposes.
De Novo Drug Design Strategies Based on Thiazole-Piperidine Scaffold
The thiazole-piperidine framework is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure capable of binding to multiple biological targets. researchgate.netnih.gov This makes this compound an excellent starting point for de novo drug design—the creation of novel molecules from scratch.
Strategies for designing new drugs based on this scaffold include:
Scaffold Hopping: Replacing the core scaffold with a structurally different but functionally similar one to discover new intellectual property or improve properties.
Fragment Growing: Starting with the core scaffold and computationally adding new functional groups to explore unoccupied pockets in a target's binding site.
Linker Modification: Modifying the direct link between the thiazole and piperidine rings or altering the piperidine ring itself to optimize the geometry and binding orientation. researchgate.net
For example, the amino group at position 4 of the thiazole and the hydroxyl group at position 4 of the piperidine can be functionalized to introduce new vectors for interaction or to modulate physicochemical properties like solubility and metabolic stability. plos.org
Virtual Screening and Lead Optimization
Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. sciengpub.irresearchgate.net If this compound is identified as a "hit" from a primary screen, it can serve as the basis for a more focused virtual screening campaign using libraries of structurally similar compounds.
Once a promising "lead" compound is identified, lead optimization is performed to improve its characteristics. nih.govnih.gov This involves an iterative cycle of computational design, chemical synthesis, and biological testing. In silico tools are used to guide this process by:
Predicting Structure-Activity Relationships (SAR): Computational models help predict how small chemical modifications will affect binding affinity and selectivity.
Improving ADME Properties: In silico ADME models are used to flag potential liabilities early and guide modifications to enhance the compound's pharmacokinetic profile.
Reducing Off-Target Effects: Docking against a panel of anti-targets (proteins known to cause adverse effects) can help in designing more selective and safer compounds. nih.gov
For the thiazole-piperidine scaffold, optimization might involve substituting different groups on the thiazole ring or modifying the piperidine to enhance potency and metabolic stability while minimizing toxicity. researchgate.net
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure of 1-(4-Aminothiazol-2-yl)piperidin-4-ol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the compound's atomic connectivity and functional groups. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. researchgate.netresearchgate.net In a typical ¹H NMR spectrum, the protons on the piperidine (B6355638) ring would exhibit complex splitting patterns in the aliphatic region, while the lone proton on the thiazole (B1198619) ring would appear in the aromatic region. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would be visible as broad singlets. chemicalbook.com ¹³C NMR spectroscopy complements this by identifying all unique carbon environments within the molecule. researchgate.netmdpi.com
Mass Spectrometry (MS): This technique determines the molecular weight of the compound by ionizing the molecule and measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition. mdpi.com The fragmentation pattern observed in the mass spectrum offers additional structural clues.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. researchgate.netnist.gov The spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amino group, O-H stretching of the hydroxyl group, C-H stretching of the aliphatic piperidine ring, and C=N and C-S stretching vibrations associated with the thiazole ring.
Table 1: Representative Spectroscopic Data for this compound
| Technique | Observation | Interpretation |
|---|---|---|
| ¹H NMR | Signals at ~1.5-2.0 ppm, ~3.0-3.8 ppm | Protons on the piperidine ring |
| Signal at ~6.5 ppm | Proton on the C5 of the thiazole ring | |
| Broad signal at ~5.0 ppm | Protons of the primary amine (-NH₂) | |
| Broad signal at ~4.5 ppm | Proton of the hydroxyl group (-OH) | |
| ¹³C NMR | Signals in the range of ~30-70 ppm | Carbons of the piperidine ring |
| Signals in the range of ~100-170 ppm | Carbons of the thiazole ring | |
| MS (ESI+) | [M+H]⁺ ion at m/z 215.0963 | Confirms the molecular weight and formula (C₈H₁₄N₄OS) |
| IR (cm⁻¹) | ~3300-3400 cm⁻¹ (two bands) | N-H stretch of the primary amine |
| ~3200-3500 cm⁻¹ (broad) | O-H stretch of the hydroxyl group | |
| ~1620 cm⁻¹ | C=N stretch of the thiazole ring |
Chromatographic Separation and Purity Assessment
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating this compound from reaction impurities and for assessing its purity. d-nb.info
Reversed-phase HPLC (RP-HPLC) is the most common method used for this purpose. researchgate.net The compound is passed through a column packed with a nonpolar stationary phase (like C18) and eluted with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govsielc.com The addition of modifiers like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape and resolution. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, often by a UV detector set at a specific wavelength where the compound absorbs light. d-nb.info
Table 2: Typical HPLC Method Parameters for Purity Assessment
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. nih.gov |
| Mobile Phase | Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) | Eluent system to separate compounds based on polarity. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Detection | UV at 254 nm | Monitors the elution of the compound. |
| Column Temp. | 30 °C | Ensures reproducible retention times. researchgate.net |
| Injection Vol. | 10 µL | Standard volume for sample analysis. |
X-ray Crystallography for Solid-State Structure Elucidation
For a definitive determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. mdpi.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and torsional angles. mdpi.com
The analysis would confirm the chair conformation of the piperidine ring and the planarity of the aminothiazole ring. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonds formed by the amino and hydroxyl groups, which dictate how the molecules pack together in the crystal lattice. researchgate.net This information is invaluable for understanding the compound's physical properties and for computational modeling studies.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value | Description |
|---|---|---|
| Crystal System | Monoclinic | A common crystal system for organic molecules. mdpi.com |
| Space Group | P2₁/c | A frequently observed space group. |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 98° | Dimensions of the basic repeating unit of the crystal. |
| Molecules per Unit Cell (Z) | 4 | Number of molecules in the repeating unit. |
| Key Structural Features | Piperidine ring in chair conformation | Confirms the expected lowest energy conformation. |
| Intermolecular H-bonding | N-H···N and O-H···N interactions define the crystal packing. |
Biochromatographic Methods for Receptor Interaction Modeling
Biochromatographic methods can be employed to study the interactions between this compound and biological targets, such as receptors or enzymes, providing insights into its potential pharmacological activity. nih.gov These techniques utilize stationary phases that have a biologically active molecule immobilized on their surface.
By analyzing the retention behavior of the compound on such a column, one can infer its binding affinity for the immobilized target. nih.gov For instance, immobilized receptor chromatography can be used to rank the affinity of a series of related compounds for a specific receptor. Another technique, Immobilized Artificial Membrane (IAM) chromatography, uses a stationary phase that mimics a cell membrane, providing data on a compound's potential for membrane permeation and interaction with membrane-bound proteins. These methods serve as valuable screening tools in early-stage drug discovery.
Table 4: Application of Biochromatographic Methods
| Method | Principle | Information Gained |
|---|---|---|
| Immobilized Receptor Chromatography | The compound is passed through a column containing a specific receptor bound to the stationary phase. | Provides a measure of binding affinity (e.g., Kₐ, Kₑq) and can be used for competitive binding studies. |
| Immobilized Artificial Membrane (IAM) Chromatography | The stationary phase consists of phospholipids (B1166683) covalently bonded to silica, mimicking a cell membrane. | Predicts membrane permeability and interactions with membrane lipids and proteins. |
| Enzyme-Based Bioreactors | An enzyme is immobilized in a column, and the compound is passed through as a potential inhibitor or substrate. | Allows for the study of enzyme kinetics and inhibition constants (Kᵢ). |
Future Perspectives in Thiazole Piperidin 4 Ol Research
Design of Next-Generation Hybrid Molecules
A significant future direction lies in the application of molecular hybridization, a strategy that combines two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, efficacy, or a multi-target profile. For the 1-(4-aminothiazol-2-yl)piperidin-4-ol core, this involves strategically linking it with other privileged heterocyclic scaffolds known for their biological activities.
Researchers are exploring the synthesis of hybrids incorporating moieties such as pyrazole (B372694), piperazine (B1678402), and 1,3,4-thiadiazole. researchgate.netmdpi.com The goal is to design novel chemical entities that can interact with multiple biological targets simultaneously, which is a promising approach for treating complex multifactorial diseases. nih.gov For instance, pyrazole-based 4-thiazolidinone (B1220212) hybrids linked with a piperazine moiety have been reported as promising selective inhibitors of VEGFR2 tyrosine kinase. mdpi.com Similarly, new thiazole-clubbed piperazine derivatives have been designed as multitarget agents for potential use in Alzheimer's disease by inhibiting cholinesterases and β-amyloid aggregation. nih.gov This analogue-based drug design approach is considered an effective tool for generating new lead compounds. mdpi.com
| Hybrid Scaffold Component | Potential Biological Target/Application | Rationale for Hybridization |
|---|---|---|
| Piperazine | Anti-Alzheimer's (Cholinesterase & Aβ Aggregation Inhibition) nih.gov | Combines the neuroprotective potential of thiazoles with the target-binding capabilities of piperazine. nih.gov |
| Pyrazole | Anticancer (Kinase Inhibition) nih.gov | Leverages the proven track record of pyrazole derivatives as kinase inhibitors. nih.gov |
| 4-Thiazolidinone | Anticancer (VEGFR2 Inhibition) mdpi.com | Creates multi-target agents by combining two distinct heterocyclic systems with known anticancer properties. mdpi.com |
| 1,3,4-Thiadiazole | Anticancer (hCAIX Inhibition) researchgate.net | Follows the "tail approach" in drug design to enhance interaction with specific enzyme targets. researchgate.net |
Exploration of Novel Therapeutic Applications
While initial studies may focus on a specific activity, the inherent versatility of the thiazole and piperidine (B6355638) rings suggests a broad spectrum of potential pharmacological effects. who.intfabad.org.tr Future research will undoubtedly expand the scope of therapeutic applications for derivatives of this compound. Thiazole-containing compounds have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, analgesic, and anticonvulsant properties. fabad.org.trnih.govmdpi.commdpi.com
Systematic screening of new analogues against a diverse panel of biological targets will be crucial. For example, studies have shown that certain thiazole derivatives exhibit potent analgesic properties, while others act as inhibitors of key enzymes in cancer progression, such as VEGFR-2. mdpi.comnih.gov There is also emerging potential in neurodegenerative diseases; recently designed thiazole-piperazine hybrids have shown promise as multi-target agents for Alzheimer's disease. nih.gov The exploration of these and other areas, such as metabolic and infectious diseases, could reveal previously untapped therapeutic potential.
| Therapeutic Area | Specific Application/Target | Supporting Evidence from Related Compounds |
|---|---|---|
| Oncology | Targeted Cancer Therapy (e.g., Kinase Inhibition) nih.gov | Thiazole derivatives like Dasatinib are used in cancer therapy as tyrosine kinase inhibitors. researchgate.net Other novel derivatives show potent activity against MCF-7 and HepG2 cancer cell lines. mdpi.com |
| Pain Management | Analgesic Agents nih.gov | Novel thiazole derivatives of 4-piperidone (B1582916) have exhibited dose-dependent mild to good analgesic activities in preclinical models. who.intnih.gov |
| Neurodegenerative Disorders | Anti-Alzheimer's Agents (Multitarget) nih.gov | Thiazole-piperazine hybrids have shown inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and β-amyloid aggregation. nih.gov |
| Infectious Diseases | Antibacterial, Antifungal, Antiviral Agents mdpi.commdpi.com | The thiazole scaffold is a core component of numerous compounds with a broad spectrum of antimicrobial activities. fabad.org.trmdpi.com |
| Inflammatory Conditions | Anti-inflammatory Agents mdpi.com | A number of organic compounds with a thiazole core are being studied for their potential anti-inflammatory properties. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of new chemical entities, including derivatives of this compound. premierscience.com These computational tools can analyze vast datasets, predict molecular properties, and identify promising drug candidates with greater speed and accuracy than traditional methods. mdpi.comnih.gov
ML-based models can rapidly and effectively predict the bioactivity of molecules. researchgate.net For example, AI algorithms can screen large virtual libraries of thiazole-piperidin-4-ol analogues to prioritize compounds with a high potential for specific biological activities, thereby reducing the time and cost associated with laboratory experiments. premierscience.comnih.gov Furthermore, AI can predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to optimize drug-like characteristics early in the discovery pipeline. mdpi.comnih.gov Generative models in AI can even design entirely novel molecular structures that are tailored to fit a desired therapeutic profile. mdpi.comnih.gov
| Discovery Stage | AI/ML Application | Expected Outcome |
|---|---|---|
| Target Identification | Analyzing large-scale biomedical data to find novel therapeutic targets. nih.gov | Identification of new diseases or pathways where these compounds may be effective. |
| Hit Identification | High-throughput virtual screening of compound libraries. premierscience.comnih.gov | Rapidly identifies potential "hit" compounds with predicted activity against a target. |
| Lead Optimization | Predicting physicochemical properties, bioactivity, and toxicity profiles. mdpi.comresearchgate.netnih.gov | Guides chemical synthesis to improve potency and drug-like properties while minimizing off-target effects. |
| De Novo Drug Design | Using generative models to create novel molecular structures. nih.gov | Generation of unique, patentable compounds with optimized therapeutic profiles. |
Development of Targeted Delivery Systems for Preclinical Models
A critical aspect of future research will be the development of systems that can deliver thiazole-piperidin-4-ol derivatives specifically to the site of action, such as a tumor or an inflamed tissue. Targeted therapy, which involves drugs that interact with specific molecular targets present on malignant cells, is a cornerstone of modern pharmacology. researchgate.net Thiazole derivatives have been a key component in the design of agents that target specific pathways in cancer cells. nih.govresearchgate.net
Future work will likely focus on conjugating these molecules to targeting moieties like antibodies or peptides, or encapsulating them within nanocarriers such as liposomes or nanoparticles. These advanced delivery systems can improve the therapeutic index of a compound by increasing its concentration at the target site while minimizing exposure to healthy tissues. The design of such systems for preclinical evaluation will be a vital step in translating promising compounds from the laboratory to potential clinical applications.
| Molecular Target Class | Specific Example | Associated Disease |
|---|---|---|
| Tyrosine Kinases | VEGFR-2, EGFR researchgate.netmdpi.com | Cancer mdpi.com |
| Serine/Threonine Kinases | CDK2 mdpi.com | Cancer mdpi.com |
| Apoptosis Regulators | B-cell lymphoma 2 (Bcl-2) mdpi.com | Cancer mdpi.com |
| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) nih.gov | Alzheimer's Disease nih.gov |
Multidisciplinary Collaborations for Comprehensive Research
The complexity of modern drug discovery necessitates a multidisciplinary approach. acs.org Advancing the research on this compound and its derivatives will require seamless collaboration among experts from various fields. Medicinal chemists, who design and synthesize novel compounds, must work closely with biologists and pharmacologists to evaluate the efficacy and mechanism of action of these molecules in relevant assays. acs.orgsyngeneintl.com
Furthermore, partnerships between academic research institutions and pharmaceutical companies are recognized as key drivers of innovation. acs.org Such collaborations bridge the gap between early-stage discovery and practical application, providing access to specialized expertise, advanced instrumentation, and resources required for preclinical and clinical development. acs.orgsyngeneintl.com Involving computational chemists and AI specialists will also be essential for leveraging predictive modeling and data analysis to guide the research effort more efficiently. syngeneintl.com This integrated, team-based approach is fundamental to overcoming the complex challenges inherent in translating a chemical scaffold into a viable therapeutic agent. acs.orgkcl.ac.uk
Q & A
Basic: How can researchers optimize the synthesis of 1-(4-Aminothiazol-2-yl)piperidin-4-ol derivatives to improve yields?
Methodological Answer:
Synthesis optimization requires systematic evaluation of reaction parameters, including solvent systems, temperature, catalyst presence, and stoichiometric ratios. For example, yields of piperidin-4-ol derivatives in alkylation reactions vary significantly (22–87%) depending on substituent steric effects and electronic properties of starting materials . Key strategies include:
- Substituent Screening : Electron-withdrawing groups (e.g., bromo or iodo aryl rings) may enhance reactivity, as seen in derivatives with 69% yields (compound 20 ) vs. 22% (compound 21 ) .
- Purification Techniques : Recrystallization using methanol or ethanol improves purity without compromising yield .
- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC can identify reaction completion and reduce side-product formation .
Basic: What spectroscopic methods are critical for confirming the structural integrity of this compound derivatives?
Methodological Answer:
- 1H NMR : Essential for verifying piperidine ring conformation and substituent positions. For example, piperidin-4-ol derivatives exhibit distinct chemical shifts for hydroxyl protons (δ 4.0–5.0 ppm) and aminothiazole protons (δ 6.5–7.5 ppm) .
- Melting Point Analysis : Used to confirm purity and crystallinity (e.g., compounds 19–23 show melting points between 187–225°C) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for halogenated derivatives (e.g., bromo/iodo-substituted compounds) .
Advanced: How does the substitution pattern on the piperidin-4-ol ring influence pharmacological activity?
Methodological Answer:
Substituents modulate receptor binding affinity and selectivity. For instance:
- Aryl Halides : Bromo or iodo substituents enhance dopamine D2 receptor antagonism by increasing hydrophobicity and binding pocket interactions .
- Heterocyclic Modifications : 4-Aminothiazole groups improve selectivity for serotonin receptors (e.g., 5-HT1F) over dopaminergic pathways, as shown by radioligand binding assays (Ki = 11 nM for 5-HT1F vs. 343 nM for 5-HT2B) .
- Hydroxyl Position : The 4-hydroxyl group is critical for hydrogen bonding with receptor residues, as observed in crystallographic studies of similar ligands .
Advanced: What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?
Methodological Answer:
Discrepancies (e.g., in vitro insulin secretion vs. no in vivo glucose tolerance improvement ) can be addressed via:
- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability using LC-MS to detect active metabolites.
- Tissue-Specific Effects : Use conditional knockout models to isolate target organ responses (e.g., β-cell vs. hepatic insulin signaling) .
- Dose-Response Studies : Optimize dosing regimens to match in vitro effective concentrations (e.g., ≥3 μM for 5-HT1F antagonism ).
Advanced: How can researchers determine the selectivity of this compound for specific neurotransmitter receptors?
Methodological Answer:
- GloSensor cAMP Assays : Transfect HEK293T cells with receptor cDNA (e.g., 5-HT1F) to measure Gi/o-coupled inhibition of cAMP. Compound 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol showed 47 nM Ki for 5-HT1F but no activity at 5-HT1A .
- Radioligand Binding : Compete with 3H-LSD or other labeled ligands to calculate Ki values across receptor panels .
- Structural Docking : Use X-ray crystallography data (e.g., CRBP1 complexes ) to model ligand-receptor interactions.
Basic: What are key considerations for ensuring compound stability during storage?
Methodological Answer:
- Storage Conditions : Keep under inert gas (N2/Ar) at –20°C in amber glass vials to prevent oxidation and photodegradation .
- Solvent Selection : Store as lyophilized powders or in anhydrous DMSO to avoid hydrolysis of the aminothiazole group .
- Stability Monitoring : Regular HPLC analysis detects degradation products (e.g., sulfoxide formation in thioether-containing derivatives) .
Advanced: What computational methods support ligand-receptor interaction analysis?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model piperidin-4-ol derivatives in dopamine D2 receptor binding pockets to predict binding modes and residence times .
- Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity (e.g., halogen vs. methoxy groups) .
- QM/MM Calculations : Analyze electronic interactions between the 4-hydroxyl group and receptor residues .
Basic: How is the purity of synthesized derivatives assessed?
Methodological Answer:
- TLC/HPLC : Use silica gel plates (ethyl acetate/hexane eluents) or C18 columns (ACN/water gradients) to monitor purity ≥95% .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- Karl Fischer Titration : Quantify residual solvents (e.g., <0.1% DMF) .
Advanced: How do structural modifications affect pharmacokinetic properties?
Methodological Answer:
- LogP Optimization : Introduce polar groups (e.g., hydroxymethyl) to reduce LogP and improve aqueous solubility, as seen in pyrimidine derivatives .
- Metabolic Stability : Replace labile esters with stable amides to prolong half-life .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to assess PPB; halogenated aryl groups often increase albumin affinity .
Advanced: What experimental approaches validate antagonistic activity against specific receptors?
Methodological Answer:
- Functional Antagonism Assays : Measure inhibition of agonist-induced cAMP production (e.g., serotonin at 5-HT1F) using GloSensor technology .
- In Vivo Microdialysis : Monitor extracellular dopamine levels in rodent striatum after administering D2 antagonists .
- Electrophysiology : Patch-clamp recordings on transfected neurons quantify receptor blockade efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
